molecular formula C4H8NNaO2 B7823324 sodium;2-(dimethylamino)acetate

sodium;2-(dimethylamino)acetate

Cat. No.: B7823324
M. Wt: 125.10 g/mol
InChI Key: QGPBIYNLYDWLQE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(dimethylamino)acetate is a sodium salt derived from 2-(dimethylamino)acetic acid (DMGAA), a compound featuring a dimethylamino group (-N(CH₃)₂) attached to the α-carbon of acetic acid. DMGAA derivatives are widely used in organic synthesis, pharmaceuticals, and coordination chemistry due to their chelating properties and ability to form stable complexes with metal ions . Sodium salts of amino-substituted carboxylates are often employed to enhance solubility in aqueous systems, which is critical in biochemical and industrial applications.

Properties

IUPAC Name

sodium;2-(dimethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.Na/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPBIYNLYDWLQE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-(dimethylamino)acetate involves several steps, including the use of specific reagents and catalysts. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield. Common methods include:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

Chemical Reactions Analysis

Types of Reactions

sodium;2-(dimethylamino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

sodium;2-(dimethylamino)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which sodium;2-(dimethylamino)acetate exerts its effects involves interaction with specific molecular targets and pathways. It may act by:

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Sodium 2-(Dimethylamino)acetate and Related Compounds
Compound Name Molecular Formula Key Features Applications/Notes
Sodium 2-(dimethylamino)acetate C₄H₈NNaO₂ Sodium salt of DMGAA; likely soluble in water. Potential use in coordination chemistry and as a buffering agent (inferred) .
2-(Dimethylamino)acetic acid C₄H₉NO₂ Parent acid; pKa ~3.5 (estimated). Precursor for esters and salts; used in peptide synthesis .
Sodium chloroacetate C₂H₂ClO₂Na Chloro-substituted sodium carboxylate; highly reactive. Intermediate in agrochemicals; hazardous upon exposure .
Sodium diacetate C₄H₇NaO₄ Sodium salt of acetic and hydroxyacetic acid. Food preservative (E262); low toxicity .
2-(Dimethylamino)ethyl acetate C₆H₁₃NO₂ Ester derivative; liquid at room temperature. Solvent in organic synthesis; regulated under UN3302 for transport .
N,N-Dimethylglycine hydrochloride C₄H₁₀ClNO₂ Hydrochloride salt of DMGAA; similarity score 0.93. Dietary supplement; regulates homocysteine levels .

Chemical Reactivity and Stability

  • Sodium 2-(dimethylamino)acetate: Expected to exhibit high solubility in water due to its ionic nature. The dimethylamino group enhances nucleophilicity, making it suitable for metal chelation. No direct stability data is available, but analogous sodium carboxylates (e.g., sodium acetate) are hygroscopic .
  • Sodium chloroacetate : Reacts vigorously with nucleophiles (e.g., amines, thiols) due to the electron-withdrawing chloro group. Requires careful handling to avoid hydrolysis to chloroacetic acid, a potent toxin .
  • 2-(Dimethylamino)ethyl acetate: Hydrolyzes slowly in aqueous media to form 2-(dimethylamino)ethanol and acetic acid. Its ester functionality makes it useful as a reactive intermediate in polymer chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.